Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a trifluoromethyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzoic acid and ethyl acetoacetate.
Cyclization: The key step involves the cyclization of the starting materials to form the quinoline core. This is achieved through a series of condensation and cyclization reactions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The final step involves the esterification of the quinoline derivative to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antimicrobial agents.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular pathways, resulting in the desired therapeutic effects. For example, in anticancer research, the compound may inhibit enzymes involved in cell proliferation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-5-cyano-1H-quinoline-3-carboxylate
- Ethyl 4-oxo-5-methyl-1H-quinoline-3-carboxylate
- Ethyl 4-oxo-5-phenyl-1H-quinoline-3-carboxylate
Uniqueness
Ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)7-6-17-9-5-3-4-8(13(14,15)16)10(9)11(7)18/h3-6H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVOYAYCMYYYTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC=CC(=C2C1=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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